3-(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid

Description

Propriétés

IUPAC Name |

3-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c16-11-8-10(9-4-2-1-3-5-9)14-13(15-11)19-7-6-12(17)18/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGGVBMHGZHCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

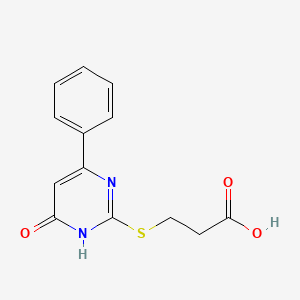

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a phenyl group and a sulfanyl propionic acid moiety. Its structural formula can be represented as follows:

1. Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation. The compound's ability to modulate protein kinase activity, particularly serum and glucocorticoid-regulated kinase (SGK), suggests a potential role in cancer therapy by targeting aberrant signaling pathways in tumors .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are particularly noteworthy. It has been observed that related pyrimidine derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in inflammation .

3. Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties. In vitro assays have demonstrated that similar compounds exhibit moderate to strong activity against various bacterial strains, indicating potential for development as antimicrobial agents .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Protein Kinases : The compound has been shown to regulate protein kinase activity, which is critical in various cellular processes including metabolism, growth, and apoptosis.

- Cytokine Production : By inhibiting the activation of transcription factors like NF-κB, the compound can modulate the expression of inflammatory cytokines.

Case Studies

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 3-(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid exhibit promising anticancer properties. These compounds can inhibit the binding of the Smac protein to Inhibitor of Apoptosis Proteins (IAPs), which is crucial for promoting apoptosis in cancer cells. This mechanism suggests a potential use in treating various cancers, including breast and lung cancer .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been explored in several studies. It has shown efficacy in reducing inflammation markers, indicating its potential as an anti-inflammatory agent. This could be particularly beneficial in treating chronic inflammatory diseases .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly concerning enzymes involved in metabolic pathways relevant to cancer and inflammation. Its interaction with these enzymes can provide insights into new therapeutic targets .

Drug Development

The compound serves as a lead structure for the development of new drugs targeting specific biological pathways. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects, making it a valuable candidate in medicinal chemistry .

Synthesis and Characterization

A notable study synthesized derivatives of pyrimidine compounds, including those similar to this compound, showcasing their structural diversity and potential biological activities. The synthesis involved cyclocondensation reactions that highlighted the compound's versatility in creating new analogs with varied pharmacological profiles .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid with structurally analogous compounds, focusing on molecular features, substituents, and reported applications.

Hexahydropyrimidine Carboxylic Acid Derivatives

Compound: (2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acid

- Core Structure : Hexahydropyrimidine (saturated six-membered ring with two nitrogens).

- Substituents: 3-Sulfanylpropanoyl (-S-CH₂CH₂CO-) at position 3. Carboxylic acid at position 4.

- Key Differences: The saturated hexahydropyrimidine core reduces ring planarity compared to the partially unsaturated 1,4-dihydropyrimidine in the target compound. The sulfanylpropanoyl group is an acyl derivative, whereas the target compound features a sulfanyl-propionic acid (-COOH), altering acidity and solubility.

Pyrimidine Derivatives with Alternative Substituents

Compound: 1-[(4,6-Dimethylpyrimidin-2-yl)amino-methyl]piperidine-4-carboxamide

- Molecular Formula : C₁₃H₂₀N₆O (MW: 276.34 g/mol).

- Core Structure : Aromatic pyrimidine with methyl groups at positions 4 and 5.

- Substituents :

- Piperidine-4-carboxamide at position 2.

- Key Differences: The carboxamide substituent introduces bulkier, nitrogen-rich functionality compared to the sulfanyl-propionic acid group.

Benzodiazepine-Based Propionic Acid Derivatives

Compound : 3-[(4S)-8-Bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-4-yl]-propionic Acid Methyl Ester

- Core Structure : Benzodiazepine fused with imidazole.

- Substituents :

- Propionic acid methyl ester (-CH₂CH₂COOCH₃) at position 4.

- Bromine and pyridinyl groups.

- Key Differences :

- The benzodiazepine core is unrelated to pyrimidine but shares a propionic acid ester group.

- The ester form (-COOCH₃) contrasts with the carboxylic acid (-COOH) in the target compound, affecting metabolism and bioavailability.

- Applications : Intermediate in synthesizing benzodiazepine derivatives for neurological disorders .

Table 1: Structural and Functional Comparison

Key Research Findings and Implications

Structural Flexibility : The target compound’s 1,4-dihydropyrimidine core and phenyl group may enhance binding to hydrophobic pockets in enzymes or receptors, a feature shared with antihypertensive hexahydropyrimidine analogs .

Sulfur Reactivity: The sulfanyl-propionic acid group could facilitate disulfide bond formation or metal coordination, similar to sulfanylpropanoyl derivatives in .

Metabolic Considerations : Propionic acid derivatives (e.g., 3-phenylpropionic acids in ) are common microbiota metabolites, suggesting the target compound may undergo similar phase II conjugation (e.g., glucuronidation) . However, direct evidence is lacking.

Méthodes De Préparation

Synthesis Overview

The synthesis of This compound typically involves several steps, including the formation of the pyrimidine core and its subsequent modification to introduce the sulfanyl and propionic acid functionalities.

Detailed Synthesis Steps

Formation of the Pyrimidine Core : The synthesis begins with the preparation of the 4-oxo-6-phenyl-1,4-dihydro-pyrimidin-2-yl core. This can be achieved through condensation reactions involving appropriate precursors such as phenylacetonitrile and urea derivatives.

Introduction of the Sulfanyl Group : The pyrimidine core is then modified to introduce a sulfanyl group. This step often involves the use of thiols or thiolating agents in the presence of a suitable catalyst.

Attachment of the Propionic Acid Chain : The final step involves attaching a propionic acid chain to the sulfanyl-modified pyrimidine. This can be achieved through alkylation reactions using appropriate alkylating agents.

Reaction Conditions and Reagents

| Step | Reagents | Conditions |

|---|---|---|

| Pyrimidine Core Formation | Phenylacetonitrile, Urea Derivatives | High Temperature, Acidic Conditions |

| Sulfanyl Group Introduction | Thiols, Thiolating Agents | Mild Temperature, Basic Conditions |

| Propionic Acid Chain Attachment | Alkylating Agents (e.g., Chloropropionic Acid) | Room Temperature, Neutral Conditions |

Challenges and Considerations

- Yield Optimization : Ensuring high yields at each step is crucial to minimize waste and optimize the overall efficiency of the synthesis.

- Purity Control : Maintaining the purity of intermediates and the final product is essential for ensuring the compound's efficacy and stability.

- Safety Precautions : Handling hazardous reagents and solvents requires strict adherence to safety protocols to prevent accidents.

Q & A

Q. How to design a split-plot study to evaluate synergistic effects with other bioactive compounds?

- Methodological Answer :

- Main Plots : Compound concentrations (low, medium, high).

- Subplots : Combination ratios (e.g., 1:1, 1:3 with co-administered agents like NSAIDs).

- Replicates : Minimum 4 replicates per treatment to account for biological variability. Use ANOVA with Tukey’s post-hoc test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.